3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile
Overview
Description
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a benzyloxy group attached to a benzonitrile core
Preparation Methods
The synthesis of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile typically involves multiple stepsFor instance, 1-Bromo-3-iodo-5-methoxy-benzene can be suspended in a solution of hydrogen bromide in acetic acid, with tetrabutylammonium bromide as a catalyst, and heated to reflux under vigorous stirring for two days . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: It may be used in the synthesis of materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile can be compared with similar compounds such as:
3-Bromo-5-iodophenol: Another brominated compound with different functional groups.
3-Bromo-5-(4-methoxybenzyloxy)pyridine: A structurally similar compound with a pyridine ring instead of a benzonitrile core.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBBGCLINHISLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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